N-benzylcyclopentanecarboxamide
Description
N-Benzylcyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentane ring fused to a carboxamide group, where the amide nitrogen is substituted with a benzyl group (C₆H₅CH₂–). This compound class is of interest in medicinal chemistry for its modular structure, enabling tailored interactions with biological targets like enzymes or receptors .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-benzylcyclopentanecarboxamide |
InChI |
InChI=1S/C13H17NO/c15-13(12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,14,15) |
InChI Key |
NYEKJXFFMSUNGR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between N-benzylcyclopentanecarboxamide and its analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Notable Features |
|---|---|---|---|---|---|
| This compound | Not Provided | C₁₃H₁₅NO | 201.27 | Benzyl (–CH₂C₆H₅) | Baseline compound; moderate lipophilicity and steric bulk. |
| N-(2-Phenylethyl)cyclopentanecarboxamide | 544663-39-0 | C₁₄H₁₉NO | 217.31 | Phenethyl (–CH₂CH₂C₆H₅) | Increased chain length enhances lipophilicity and flexibility compared to benzyl. |
| N-[3-(Aminomethyl)phenyl]cyclopentanecarboxamide | 926263-60-7 | C₁₄H₁₈N₂O | 218.29 | 3-Aminomethylphenyl (–C₆H₄CH₂NH₂) | Polar amine group improves aqueous solubility and hydrogen-bonding capacity. |
| N-(1,3-Benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide | 867327-79-5 | C₁₉H₁₉NO₃ | 309.36 | Benzodioxolyl (–C₆H₃O₂CH₂) and phenyl on cyclopentane | Bicyclic benzodioxole enhances electron density; phenyl group adds steric hindrance. |
Substituent Effects on Physicochemical Properties
- Lipophilicity: The phenethyl group in N-(2-phenylethyl)cyclopentanecarboxamide increases lipophilicity (logP ~3.2 estimated) compared to the benzyl analog (logP ~2.8), favoring passive diffusion across biological membranes . The aminomethyl substituent in N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide introduces a polar amine (–NH₂), reducing logP (~1.9) and enhancing solubility in polar solvents like water or ethanol .
- The additional phenyl group on the cyclopentane ring creates steric hindrance, which may limit binding to shallow receptor pockets .
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